Eriodictiol-7-glucoside
Overview
Description
Eriodictyol-7-glucoside is a flavonoid compound that has been identified in various plants. It is known for its potent free radical scavenging properties and has been isolated from species such as Dracocephalum rupestre and Elsholtzia bodinieri. This compound has been found to activate the nuclear factor E2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and toxicity, particularly in the context of cisplatin-induced toxicity in human renal mesangial cells . Additionally, eriodictyol-7-glucoside has been associated with anti-HCV activities, suggesting its potential therapeutic applications .
Synthesis Analysis
While the synthesis of eriodictyol-7-glucoside is not explicitly detailed in the provided papers, its isolation from natural sources is mentioned. The compound has been extracted from whole plants and identified through various spectroscopic methods and chemical transformation . The presence of eriodictyol-7-glucoside in callus cultures and phloem of Prunus avium indicates that plant tissue cultures could be a viable source for its production .
Molecular Structure Analysis
The molecular structure of eriodictyol-7-glucoside has been elucidated using extensive spectroscopic analysis. It is a flavonoid glycoside, which means it consists of a flavonoid moiety linked to a sugar molecule, in this case, glucose. The specific structure of eriodictyol-7-glucoside includes a caffeoyl or feruloyl group, which contributes to its biological activity .
Chemical Reactions Analysis
Eriodictyol-7-glucoside has been shown to interact with enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Spectroscopy and molecular docking analysis have revealed that eriodictyol-7-glucoside can bind to α-glucosidase, potentially inhibiting its activity and thus affecting postprandial hyperglycemia . The interaction is mainly driven by hydrophobic forces and may induce conformational changes in the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of eriodictyol-7-glucoside, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, its ability to scavenge free radicals and activate the Nrf2 pathway suggests that it is a stable compound capable of interacting with biological macromolecules . The modulation of its synthesis in plant tissue cultures by altering sucrose concentrations and the addition of benzyladenine indicates that its production can be influenced by environmental factors .
Scientific Research Applications
1. Antioxidant and Protective Agent
Eriodictiol-7-glucoside, identified as a potent free radical scavenger, acts as a novel nuclear factor E2-related factor 2 (Nrf2) activator. This compound has demonstrated effectiveness in protecting against cisplatin-induced toxicity in human renal mesangial cells, suggesting its potential as a therapeutic agent to mitigate the side effects of certain chemotherapeutic drugs in normal cells (Hu et al., 2012).
2. Analytical Applications in Plant Medicine
Research focused on developing methods to determine the concentration of eriodictiol-7-glucoside in plants like Dracocephalum rupestre. This advancement in analytical techniques has provided a reliable basis for evaluating the quality of plant-based medicines, where eriodictiol-7-glucoside is a key component (Mei, 2003).
3. Structural Characterization in Mass Spectrometry
The compound's fragmentation patterns were studied using electrospray ionization, collision-induced dissociation, and tandem mass spectrometry. These findings are significant for the analytical evaluation of flavonoid glycosides in various biological and chemical studies (Es‐Safi et al., 2005).
4. Anti-HCV Activities
Eriodictyol-7-glucoside exhibited notable anti-HCV activities, presenting a potential for therapeutic applications in treating hepatitis C virus infections. This discovery broadens the scope of eriodictiol-7-glucoside's pharmacological applications (Zhong et al., 2016).
5. Role in Phenolic Composition Analysis
The compound has been identified in the phenolic composition of plants like peppermint. This research contributes to the understanding of the phenolic profiles of various plants, which is crucial for their use in food, cosmetic, and pharmaceutical industries (Areias et al., 2001).
6. Quantitative Analysis in Willow Bark
Eriodictiol-7-glucoside's quantitative analysis in willow bark extracts showcased its significant contribution to the therapeutic effects of these extracts used for treating fever, pain, and inflammation (Freischmidt et al., 2015).
7. Influence on Cancer Cell Proliferation
Studies have shown its influence on the proliferation of breast cancer cells, adding to the understanding of flavonoids' role in cancer biology and potential therapeutic applications (Fernandes et al., 2010).
8. Inhibition of α-Glucosidase Activity
Research has highlighted eriodictiol-7-glucoside's role in inhibiting α-glucosidase activity, which is significant for managing postprandial hyperglycemia and related metabolic disorders (Liu et al., 2019).
9. Enhancement of Collagen Expression
It has been found to significantly enhance the level of total collagen secreted into the medium, indicating its potential for therapeutic use in conditions associated with collagen biosynthesis deficiency (Nazaruk & Galicka, 2014).
10. Suppression of Oxidative Damage
Eriodictiol-7-glucoside has shown effectiveness in suppressing oxidative stress during acute exercise in vivo, suggesting its role in the prevention of exercise-induced oxidative damages (Minato et al., 2003).
11. Flavonoid Biosynthesis in Liverworts
Its involvement in flavonoid biosynthesis in liverworts has been explored, contributing to the understanding of plant biochemistry and potential applications in biotechnology (Zhu et al., 2020).
12. Thermal Stability and Antioxidant Activity
The study of its thermal stability and antioxidant activity under heat processing offers valuable insights for food processing and formulation of new food products (Chaaban et al., 2017).
13. Aldose Reductase Inhibitory Activities
Eriodictiol-7-glucoside's inhibitory activity for rat lens aldose reductase has been documented, which is relevant for the management of diabetic complications (Matsuda et al., 2002).
14. PPARγ Agonism
Studies on its potential as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) highlight its relevance in treating type 2 diabetes and related metabolic diseases (Gangadhariah et al., 2022).
15. Long-term Protection in ARPE-19 Cells
Eriodictiol-7-glucoside induces long-term protection in ARPE-19 cells, suggesting its potential in treatments aimed at enhancing cellular defenses against oxidative injury (Johnson et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYMQORONDIDD-ZJHVPRRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953661 | |
Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hesperetin 7-O-glucoside | |
CAS RN |
31712-49-9 | |
Record name | Hesperetin 7-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hesperitin-7-beta-D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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